molecular formula C18H19N5O4S B2610097 (E)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylethenesulfonamide CAS No. 1396892-57-1

(E)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylethenesulfonamide

Cat. No.: B2610097
CAS No.: 1396892-57-1
M. Wt: 401.44
InChI Key: ZANRNQFANGSZGK-SDNWHVSQSA-N
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Description

(E)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C18H19N5O4S and its molecular weight is 401.44. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Application

(E)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylethenesulfonamide, a new zinc phthalocyanine derivative, has been synthesized and characterized for its potential in photodynamic therapy. Its notable properties include good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation, crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Compounds containing the this compound structure have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi, demonstrating potential in this area (Sarvaiya, Gulati, & Patel, 2019).

Molecular Docking and Crystal Structure Studies

Molecular docking studies have been conducted to understand the interaction of tetrazole derivatives, including the this compound, within the active site of enzymes like cyclooxygenase-2. These studies help in the exploration of potential medicinal applications (Al-Hourani et al., 2015).

Anticancer Potential

Some derivatives of this compound have shown significant anticancer activity. This includes inhibition of carbonic anhydrase enzymes, which is crucial for further anti-tumor activity studies (Gul et al., 2016).

Properties

IUPAC Name

(E)-N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c1-27-13-12-22-18(24)23(21-20-22)17-9-7-16(8-10-17)19-28(25,26)14-11-15-5-3-2-4-6-15/h2-11,14,19H,12-13H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANRNQFANGSZGK-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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